molecular formula C11H14O2 B8646472 2-Pentylcyclohexa-2,5-diene-1,4-dione CAS No. 161691-33-4

2-Pentylcyclohexa-2,5-diene-1,4-dione

Cat. No. B8646472
M. Wt: 178.23 g/mol
InChI Key: ASHWETAABNNORQ-UHFFFAOYSA-N
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Patent
US07172905B2

Procedure details

To the solution of 360 mg (2 mmol) of 21 in methanol, 650 mg (2 eq) of FeCl3 was added. The reaction mixture was stirred for 1 hr, and the solvent was removed. Silicagel chromatography (hexane:EA=20:1) gave 210 mg (59% yield) 22 as a brown solid.
Name
Quantity
360 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:7]=1[OH:8])[CH2:2][CH2:3][CH2:4][CH3:5].CCCCCC.CC(=O)OCC>CO>[CH2:1]([C:6]1[C:7](=[O:8])[CH:9]=[CH:10][C:11](=[O:13])[CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(CCCC)C1=C(O)C=CC(=C1)O
Name
FeCl3
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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